Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate

Description

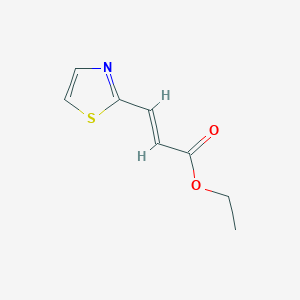

Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate is an α,β-unsaturated ester featuring a thiazole ring at the β-position. The thiazole moiety, a five-membered heterocycle containing nitrogen and sulfur, imparts distinct electronic and steric properties to the compound. This structure is synthesized via methods such as one-pot reactions, as demonstrated for related thiazole derivatives .

The compound’s α,β-unsaturated ester group enables reactivity in conjugate additions and cycloadditions, making it a versatile intermediate in medicinal and materials chemistry.

Properties

Molecular Formula |

C8H9NO2S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

ethyl (E)-3-(1,3-thiazol-2-yl)prop-2-enoate |

InChI |

InChI=1S/C8H9NO2S/c1-2-11-8(10)4-3-7-9-5-6-12-7/h3-6H,2H2,1H3/b4-3+ |

InChI Key |

MJQIKGNOUNINSS-ONEGZZNKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=NC=CS1 |

Canonical SMILES |

CCOC(=O)C=CC1=NC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate typically involves the condensation of ethyl acetoacetate with thioamide derivatives under basic or acidic conditions. The reaction may proceed through the formation of an intermediate enolate, followed by cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the double bond or the thiazole ring can yield different products.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring or the ethyl ester group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, thiazole derivatives are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Thiazole derivatives have been found to exhibit various pharmacological activities, and this compound may show promise in drug development.

Industry

In industry, this compound could be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The exact mechanism would require detailed experimental studies.

Comparison with Similar Compounds

Key Observations:

Structural Variations :

- Thiazole vs. Aromatic Rings : The thiazole group in the target compound introduces electronegative heteroatoms (N, S), enhancing hydrogen-bonding capacity compared to purely aromatic substituents (e.g., phenyl or furan derivatives) .

- Substituent Effects : Electron-withdrawing groups (e.g., -Br, -CF₃ in ) increase electrophilicity of the α,β-unsaturated ester, while electron-donating groups (e.g., -OCH₃ in EHD ) modulate reactivity and solubility.

Synthetic Methods :

- One-pot syntheses are favored for thiazole derivatives due to efficiency , while Overman rearrangements or stepwise protocols are used for complex hybrids (e.g., benzodioxol-thiazole compounds) .

Applications :

- Biological Activity : Thiazole-containing analogs (e.g., ) are explored in drug discovery, leveraging the thiazole’s role in bioactive molecules. Coumarin derivatives (e.g., ) serve as biomarkers or fluorescent probes.

- Material Science : EHD’s supramolecular arrangement highlights applications in crystal engineering .

Research Findings and Data

Electronic and Steric Effects

- Thiazole Ring : The thiazole’s electron-deficient nature increases the electrophilicity of the α,β-unsaturated ester, enhancing reactivity in Michael additions compared to phenyl-substituted analogs.

- Steric Hindrance : Bulky substituents (e.g., 5-methylfuran in ) may reduce reaction rates in sterically sensitive transformations.

Spectroscopic and Crystallographic Data

- EHD: Single-crystal X-ray diffraction revealed intermolecular hydrogen bonds (O–H···O) stabilizing its lattice, a feature less pronounced in non-hydroxylated analogs .

- Thiazole Derivatives : Crystallographic tools like SHELXL and OLEX2 are critical for elucidating bond angles and torsional strain in these compounds .

Biological Activity

Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by research findings and case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of the Thiazole Ring : The thiazole moiety can be synthesized through the reaction of thioamide derivatives with α-halo esters.

- Knoevenagel Condensation : This step combines the thiazole derivative with an appropriate aldehyde or ketone in the presence of a base to form the desired enone structure.

Biological Activity

This compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole rings often possess significant antimicrobial properties. A study conducted by reported that several thiazole derivatives showed promising activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated that this compound could be effective against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | S. aureus |

| This compound | 64 | E. coli |

Antifungal Activity

The compound has also shown antifungal activity in vitro. In a comparative study, it was found that this compound inhibited the growth of Candida albicans with an IC50 value of 25 µg/mL, demonstrating its potential as an antifungal agent .

Anticancer Properties

Recent investigations have highlighted the compound's potential anticancer effects. In vitro assays indicated that it could induce apoptosis in cancer cell lines such as HeLa and MCF7 through the activation of caspase pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Cell Membrane Disruption : Its lipophilic nature allows it to disrupt fungal cell membranes.

- Apoptotic Pathway Activation : In cancer cells, it may activate apoptotic pathways leading to cell death.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

-

Study on Antimicrobial Efficacy : A comprehensive study assessed its antimicrobial effects against a panel of bacteria and fungi. Results indicated that the compound exhibited broad-spectrum activity.

- Methodology : Disk diffusion method was employed to evaluate antimicrobial activity.

- Results : Significant inhibition zones were observed for both bacterial and fungal strains.

-

In Vivo Anticancer Study : An animal model was used to assess the anticancer potential of the compound.

- Findings : Treated groups showed reduced tumor size compared to control groups, indicating its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.